molecular formula C22H18N6O B3034199 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide CAS No. 1437315-22-4

3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B3034199
CAS No.: 1437315-22-4
M. Wt: 382.4 g/mol
InChI Key: GMWWFXJTPIIQGV-UHFFFAOYSA-N
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Description

3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (hereafter referred to as 3APB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is an aminobenzamide derivative, which is a type of heterocyclic compound containing both an amine and a benzene ring. It has been used in the study of various biochemical and physiological processes, and has been found to possess a range of unique properties that make it attractive for use in laboratory experiments.

Scientific Research Applications

Coordination Chemistry and Complex Formation

The chemistry of compounds containing pyridine and pyrimidine rings, such as "3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide," is extensively studied for their ability to form complex compounds. These compounds exhibit a wide range of properties, including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. Their ability to form various protonated and/or deprotonated states adds to their versatility in coordination chemistry and applications in designing novel materials with specific magnetic or electrochemical properties (Boča, Jameson, & Linert, 2011).

Pharmacophore Design

Compounds like "this compound" play a crucial role in the design of pharmacophores, especially as inhibitors of proteins involved in inflammation and cancer. The structural motif of pyrimidine and pyridine has been utilized in the design and synthesis of selective inhibitors for enzymes like p38 mitogen-activated protein kinase, which is responsible for proinflammatory cytokine release. The inhibitors developed from these structures have shown significant potency and selectivity, making them potential candidates for drug development (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthetic Chemistry and Catalyst Development

The pyranopyrimidine core, derived from structures similar to "this compound," is a key precursor in the synthesis of various medicinal and pharmaceutical compounds due to its broad synthetic applicability and bioavailability. Research into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts highlights the compound's role in the development of lead molecules for pharmaceutical industries. This synthesis pathway emphasizes the importance of such structures in creating novel compounds with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Central Nervous System (CNS) Acting Drugs

The structural features of "this compound" contribute to its potential in the synthesis of CNS acting drugs. Compounds with heterocycles containing nitrogen, sulfur, and oxygen are significant in producing effects ranging from depression to euphoria and convulsion. Such compounds are utilized in deriving molecules that may act on the CNS, suggesting the therapeutic potential of derivatives in treating various CNS disorders (Saganuwan, 2017).

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell signaling, growth, and division. In some cases, they can also contribute to the development of certain types of cancer .

Mode of Action

The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the enzyme’s activity, preventing the transfer of phosphate groups to proteins, which can disrupt the signaling pathways that promote cell division and growth .

Biochemical Pathways

The inhibition of tyrosine kinases affects several biochemical pathways. It can disrupt the signaling pathways that promote cell division and growth, leading to a decrease in the multiplication of tumor cells . Additionally, it can also block the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model .

Result of Action

The result of the compound’s action is a decrease in the multiplication of tumor cells and suppression of some tumors . It can also block the formation of blood vessels in vivo, exhibiting significant anti-angiogenic activity . Furthermore, it shows DNA cleavage activities, altering DNA replication and inhibiting the growth of tumor cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency as anticancer agents . .

Properties

IUPAC Name

3-amino-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c23-17-5-1-3-15(13-17)21(29)26-18-6-8-19(9-7-18)27-22-25-12-10-20(28-22)16-4-2-11-24-14-16/h1-14H,23H2,(H,26,29)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWWFXJTPIIQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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